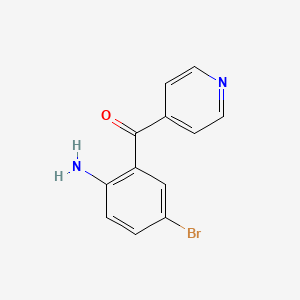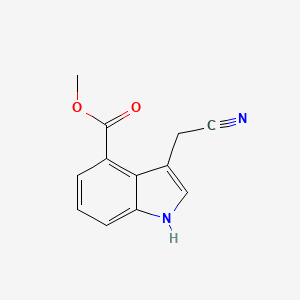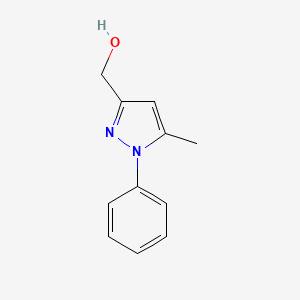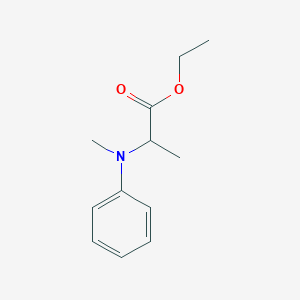
1-Cyclohexyl-4-fluorobenzene
Overview
Description
1-Cyclohexyl-4-fluorobenzene is an organic compound with the molecular formula C12H15F It consists of a benzene ring substituted with a cyclohexyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a cyclohexyl group and a fluorine atom.
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halogen) on the benzene ring with a nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic or nucleophilic aromatic substitution reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into cyclohexyl-substituted benzene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as aluminum chloride (AlCl3) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed
Major Products:
Oxidation: Cyclohexyl-substituted benzene ketones or carboxylic acids.
Reduction: Cyclohexyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
1-Cyclohexyl-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-fluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Modulating Enzymatic Activity: Influencing the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity
Comparison with Similar Compounds
1-Cyclohexyl-4-fluorobenzene can be compared with other similar compounds, such as:
Cyclohexylbenzene: Lacks the fluorine atom, resulting in different chemical and physical properties.
4-Fluorotoluene: Contains a methyl group instead of a cyclohexyl group, leading to variations in reactivity and applications.
Cyclohexyl-4-methoxybenzene: Substituted with a methoxy group instead of a fluorine atom, affecting its chemical behavior .
Properties
IUPAC Name |
1-cyclohexyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIFBJJGFYYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570468 | |
| Record name | 1-Cyclohexyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1717-84-6 | |
| Record name | 1-Cyclohexyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


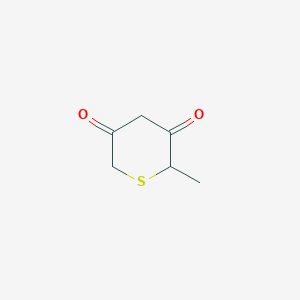
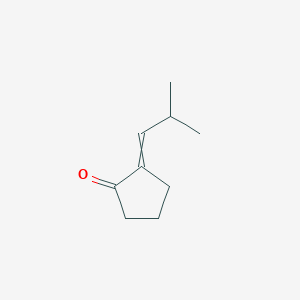


![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)

![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)


